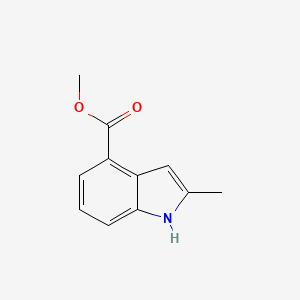

methyl 2-methyl-1H-indole-4-carboxylate

Description

BenchChem offers high-quality methyl 2-methyl-1H-indole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-methyl-1H-indole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-6-9-8(11(13)14-2)4-3-5-10(9)12-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXDBGWXIQPJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472131 | |

| Record name | methyl 2-methyl-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34058-51-0 | |

| Record name | Methyl 2-methyl-1H-indole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34058-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-methyl-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of methyl 2-methyl-1H-indole-4-carboxylate

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-methyl-1H-indole-4-carboxylate

Foreword: The Strategic Importance of the Indole Nucleus

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile substitution patterns make it a privileged structure in drug design. Within this class, methyl 2-methyl-1H-indole-4-carboxylate stands out as a valuable synthetic intermediate. The strategic placement of the methyl group at the C2 position and the carboxylate at the C4 position offers multiple vectors for further chemical modification, enabling the exploration of novel chemical space for drug discovery programs. This guide provides a comprehensive overview of a robust synthetic route and the necessary analytical characterization to ensure the identity and purity of this key building block.

Part 1: Synthesis via the Fischer Indole Pathway

While modern palladium-catalyzed cross-coupling reactions offer elegant solutions for indole synthesis, the Fischer indole synthesis remains a powerful, reliable, and cost-effective method for preparing a wide range of indole derivatives.[1][2][3][4][5] Discovered in 1883 by Emil Fischer, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound.[5][6][7]

Mechanistic Rationale and Causality

The synthesis of methyl 2-methyl-1H-indole-4-carboxylate via the Fischer method proceeds by reacting (3-methoxycarbonylphenyl)hydrazine with acetone. The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), is critical. These catalysts facilitate the key steps of the reaction: the tautomerization of the initially formed hydrazone to an ene-hydrazine and the subsequent[3][3]-sigmatropic rearrangement, which is the rate-determining step.[8] This rearrangement forms a new C-C bond and sets the stage for the final cyclization and aromatization.

The mechanism unfolds as follows:

-

Hydrazone Formation: The nucleophilic (3-methoxycarbonylphenyl)hydrazine reacts with acetone to form the corresponding phenylhydrazone.

-

Tautomerization: Under acidic conditions, the hydrazone tautomerizes to its more reactive ene-hydrazine isomer.

-

[3][3]-Sigmatropic Rearrangement: The ene-hydrazine undergoes a concerted, thermally or acid-catalyzed[3][3]-sigmatropic rearrangement (an electrocyclic reaction analogous to a Cope rearrangement) to form a di-imine intermediate.

-

Aromatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack from the amino group onto the imine carbon, forming a five-membered ring.

-

Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic aminal, resulting in the formation of the stable, aromatic indole ring.[5][6]

Detailed Experimental Protocol

This protocol is a self-validating system. Each step is designed to drive the reaction to completion and facilitate purification.

Materials:

-

(3-methoxycarbonylphenyl)hydrazine hydrochloride

-

Acetone (reagent grade)

-

Polyphosphoric Acid (PPA)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve (3-methoxycarbonylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add acetone (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The hydrazone may precipitate and can be isolated by filtration, or the solvent can be removed under reduced pressure to be used directly in the next step.

-

Cyclization: To a flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (PPA) (10x weight of the hydrazone). Heat the PPA to 80-90°C with stirring.

-

Reaction: Add the crude phenylhydrazone from Step 1 portion-wise to the hot PPA over 15-20 minutes, ensuring the internal temperature does not exceed 100°C.

-

Monitoring: After the addition is complete, maintain the temperature at 90°C and stir for an additional 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Allow the reaction mixture to cool to approximately 60°C and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization & Extraction: Carefully neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Work-up: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate to afford pure methyl 2-methyl-1H-indole-4-carboxylate.

Part 2: Comprehensive Characterization

Structural elucidation and purity assessment are paramount. The following is a guide to the expected analytical data for the title compound.

Spectroscopic Data

The molecular formula of the target compound is C₁₁H₁₁NO₂ with a molecular weight of 189.21 g/mol .[9]

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.20 | br s | 1H | NH -1 | The indole N-H proton is typically broad and downfield. |

| ~7.75 | d | 1H | CH -5 | Aromatic proton ortho to the electron-withdrawing ester group, shifted downfield. |

| ~7.20 | t | 1H | CH -6 | Aromatic proton coupled to both H-5 and H-7. |

| ~7.10 | d | 1H | CH -7 | Aromatic proton coupled to H-6. |

| ~6.40 | s | 1H | CH -3 | The C3-H of a 2-substituted indole is typically a singlet found around this region. |

| ~3.95 | s | 3H | O-CH₃ | Singlet for the methyl ester protons. |

| ~2.45 | s | 3H | C2-CH₃ | Singlet for the C2-methyl group protons. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

|---|---|---|---|

| ~168.0 | Quaternary | C =O | Ester carbonyl carbon. |

| ~138.0 | Quaternary | C -2 | Carbon bearing the methyl group, shifted downfield due to attachment to nitrogen. |

| ~136.0 | Quaternary | C -7a | Bridgehead carbon adjacent to the nitrogen. |

| ~128.0 | Quaternary | C -3a | Bridgehead carbon adjacent to the C4-ester. |

| ~125.0 | CH | C -6 | Aromatic methine carbon. |

| ~122.0 | CH | C -5 | Aromatic methine carbon. |

| ~120.0 | Quaternary | C -4 | Carbon bearing the ester group. |

| ~110.0 | CH | C -7 | Aromatic methine carbon, shifted upfield due to proximity to the heteroatom. |

| ~101.0 | CH | C -3 | Pyrrole ring methine carbon. |

| ~52.0 | CH₃ | O-C H₃ | Methyl ester carbon. |

| ~14.0 | CH₃ | C2-C H₃ | C2-methyl carbon. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

|---|---|---|

| ~3400 | N-H | Indole N-H stretch, typically sharp. |

| ~3050 | C-H (sp²) | Aromatic C-H stretch. |

| ~2950 | C-H (sp³) | Aliphatic C-H stretch from methyl groups. |

| ~1715 | C=O | Ester carbonyl stretch, strong absorption. |

| ~1600, ~1450 | C=C | Aromatic ring C=C stretching vibrations. |

| ~1250 | C-O | Ester C-O stretch. |

Mass Spectrometry (MS):

-

Expected Ion: For Electrospray Ionization (ESI), the expected [M+H]⁺ ion would be at m/z 190.08. For Electron Ionization (EI), the molecular ion (M⁺) would be at m/z 189.08.

-

High-Resolution MS (HRMS): Calculated for [C₁₁H₁₁NO₂ + H]⁺: 190.0863; Found: 190.08XX.

Physical and Chromatographic Data

-

Appearance: Expected to be an off-white to yellowish crystalline solid.[10]

-

Melting Point: A sharp melting point is indicative of high purity and should be determined using a calibrated apparatus.

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed using reverse-phase HPLC with UV detection. A single sharp peak at the expected retention time, with an area percent >98%, confirms the sample's purity.[10]

Conclusion

This guide outlines a validated and reliable pathway for the synthesis of methyl 2-methyl-1H-indole-4-carboxylate using the foundational Fischer indole synthesis. The causality-driven protocol ensures a high probability of success, while the comprehensive characterization plan provides a robust framework for verifying the structural integrity and purity of the final compound. This molecule serves as a critical starting point for further synthetic elaboration, and adherence to these rigorous standards is essential for its effective use in research and development.

References

- Palladium-Catalyzed Synthesis of Functionalized Indoles by Acylation/Allylation of 2-Alkynylanilines with Three-Membered Rings. (2022).

- Palladium-Catalyzed Synthesis of Indoles via Oxidative C–H Activation. (2012). J. Am. Chem. Soc., 134, 9098–9101.

- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C

- Palladium‐Catalyzed Indole Ring Synthesis. (2016). SciSpace.

- The Synthesis of Indoles: Harnessing Palladium Catalysis for Chemical Breakthroughs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 1H-Indole-4-carboxylic acid, methyl ester. (2003). Organic Syntheses Procedure.

- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- methyl 2-methyl-1H-indole-4-carboxylate. (2025).

- Supporting information. (n.d.). The Royal Society of Chemistry.

- Fischer indole synthesis. (n.d.). Wikipedia.

- Fischer Indole Synthesis. (n.d.). Source not specified.

- Methyl 1H-indole-3-carboxyl

- Methyl 1H-indole-2-carboxyl

- Methyl indole-4-carboxylate(39830-66-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). PMC - NIH.

- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz

- Methyl indole-2-carboxylate(1202-04-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- Methyl indole-4-carboxylate(39830-66-5)IR1. (n.d.). ChemicalBook.

- Methyl 2-oxindole-4-carboxylate(90924-46-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz

- Methyl indole-4-carboxyl

- 1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST WebBook.

- 5-METHYLINDOLE-2-CARBOXYLIC ACID(10241-97-1) 13C NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. chemimpex.com [chemimpex.com]

A Comprehensive Spectroscopic Analysis of Methyl 2-methyl-1H-indole-4-carboxylate: A Technical Guide for Researchers

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals. Methyl 2-methyl-1H-indole-4-carboxylate is a functionalized indole derivative whose precise structural characterization is paramount for its application in synthetic chemistry and biological screening. Unambiguous confirmation of its identity and purity relies on a synergistic application of modern spectroscopic techniques.

This technical guide provides an in-depth analysis of the expected spectroscopic data for methyl 2-methyl-1H-indole-4-carboxylate, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document explains the causality behind spectral features, outlines standardized protocols for data acquisition, and presents an integrated workflow for comprehensive structural elucidation.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's fundamental structure and properties. The numbering of the indole ring system is standardized to ensure consistent and accurate spectral assignments.

Caption: Molecular structure of methyl 2-methyl-1H-indole-4-carboxylate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 34058-51-0 | [1] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | Calculated |

| IUPAC Name | methyl 2-methyl-1H-indole-4-carboxylate | [1] |

| InChI Key | UMXDBGWXIQPJKK-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules.

Principles of NMR for Indole Systems

The indole ring is an aromatic system where the electron-donating nitrogen atom significantly influences the electron density distribution. This results in characteristic chemical shifts: protons and carbons on the pyrrole ring (positions 2 and 3) have different electronic environments than those on the benzene ring. Substituents, such as the C2-methyl group and the C4-ester group in the target molecule, induce predictable upfield or downfield shifts in adjacent nuclei, allowing for precise structural assignment. For instance, the electron-withdrawing nature of the C4-carboxylate group is expected to deshield the neighboring protons at C5 and the carbon at C4.

Experimental Protocol for NMR Data Acquisition

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of methyl 2-methyl-1H-indole-4-carboxylate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general solubility, while DMSO-d₆ is used if the N-H proton exchange needs to be observed more clearly.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

-

1D Spectra: Record a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum.

-

2D Spectra (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation), HSQC (one-bond ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).[2]

Predicted ¹H NMR Spectral Data

Based on the analysis of similar indole structures, the following proton NMR spectrum is anticipated.[3][4][5]

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| NH -1 | ~8.1-8.5 | br s | - | 1H | Broad singlet typical for indole N-H, exchangeable with D₂O. |

| H -3 | ~6.4-6.5 | s | ~1.0 (long-range) | 1H | Singlet (or narrow multiplet) due to minor coupling with the C2-methyl group. |

| H -5 | ~7.6-7.7 | d | J ≈ 8.0 | 1H | Downfield due to proximity to the ester; coupled to H-6. |

| H -6 | ~7.2-7.3 | t | J ≈ 8.0 | 1H | Triplet, coupled to both H-5 and H-7. |

| H -7 | ~7.4-7.5 | d | J ≈ 8.0 | 1H | Coupled to H-6. |

| C2-CH₃ | ~2.4-2.5 | s | - | 3H | Singlet for the methyl group attached to the aromatic ring. |

| O-CH₃ | ~3.9-4.0 | s | - | 3H | Singlet for the ester methyl group. |

Predicted ¹³C NMR Spectral Data

The carbon spectrum provides complementary information, confirming the carbon skeleton.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale |

| C =O | ~168 | Typical chemical shift for an ester carbonyl carbon. |

| C -2 | ~140 | Quaternary carbon, downfield due to attachment to nitrogen and substitution. |

| C -3a | ~128 | Benzene ring bridgehead carbon. |

| C -7a | ~135 | Pyrrole ring bridgehead carbon, adjacent to nitrogen. |

| C -3 | ~102 | Upfield shift characteristic of the electron-rich C3 position in indoles. |

| C -4 | ~125 | Quaternary carbon attached to the ester, deshielded. |

| C -5 | ~122 | Aromatic CH carbon. |

| C -6 | ~123 | Aromatic CH carbon. |

| C -7 | ~112 | Aromatic CH carbon. |

| C2-C H₃ | ~14 | Typical aliphatic methyl carbon shift. |

| O-C H₃ | ~52 | Standard shift for a methoxy carbon of an ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.

Principles of IR Spectroscopy for Functional Group Identification

Molecular vibrations (stretching and bending) absorb infrared radiation at specific frequencies corresponding to the bond type and its environment. For methyl 2-methyl-1H-indole-4-carboxylate, the most informative regions of the spectrum will reveal the N-H bond of the indole, the C=O bond of the ester, and the various C-H and C=C bonds of the aromatic system.[6]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.

Predicted IR Spectral Data

The IR spectrum will provide a distinct fingerprint for the molecule, characterized by the following absorptions.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3400 | N-H Stretch | Indole N-H |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Aliphatic C-H (methyl groups) |

| ~1710-1730 | C=O Stretch | Ester Carbonyl |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~1250-1100 | C-O Stretch | Ester C-O |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.

Principles of Mass Spectrometry

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺•). This high-energy ion is unstable and fragments in a predictable manner. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, while the fragmentation pattern serves as a molecular fingerprint.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for pure compounds or by direct infusion.

-

Ionization: Use a standard EI source (70 eV) to generate ions.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole) to separate them based on their m/z ratio.

Predicted Mass Spectrum and Fragmentation Pathway

The molecular ion peak is expected at m/z = 189, corresponding to the molecular formula C₁₁H₁₁NO₂. Key fragmentation pathways can be predicted based on the stability of the resulting fragments.[7][8]

Caption: Predicted major fragmentation pathway for methyl 2-methyl-1H-indole-4-carboxylate in EI-MS.

Table 5: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment | Rationale |

| 189 | [C₁₁H₁₁NO₂]⁺• | Molecular Ion (M⁺•) |

| 158 | [M - •OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 130 | [M - •COOCH₃]⁺ | Loss of the entire carbomethoxy radical, a common fragmentation for methyl esters. |

| 103 | [C₈H₇]⁺ | Subsequent loss of HCN from the m/z 130 fragment, characteristic of indole ring fragmentation. |

Integrated Spectroscopic Analysis Workflow

Caption: Integrated workflow for the structural elucidation of methyl 2-methyl-1H-indole-4-carboxylate.

Conclusion

The structural characterization of methyl 2-methyl-1H-indole-4-carboxylate is definitively achieved through a multi-technique spectroscopic approach. Mass spectrometry confirms the molecular weight and primary fragmentation patterns. Infrared spectroscopy validates the presence of key functional groups, namely the indole N-H and the ester carbonyl. Finally, ¹H and ¹³C NMR spectroscopy provide the complete, high-resolution map of the molecular skeleton and proton environments. By integrating these data streams, researchers can confidently verify the identity, purity, and structure of this compound, ensuring the integrity of subsequent chemical and biological studies.

References

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2022). YouTube. Available at: [Link]

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (n.d.). National Institutes of Health (NIH). Available at: [Link]

-

Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. (n.d.). Indian Academy of Sciences. Available at: [Link]

-

Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. (n.d.). PubMed Central (PMC). Available at: [Link]

-

Quantitative Estimation of Few Novel Indole Derivatives using Spectroscopic Technique. (2022). ResearchGate. Available at: [Link]

-

Supporting information for scientific paper. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

methyl 2-methyl-1H-indole-4-carboxylate. (n.d.). Chemical Synthesis Database. Available at: [Link]

-

Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Available at: [Link]

-

Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Methyl 1H-indole-2-carboxylate. (n.d.). PubChem. Available at: [Link]

-

Methyl indole-3-carboxylate. (n.d.). PubChem. Available at: [Link]

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted). (n.d.). Human Metabolome Database. Available at: [Link]

-

1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST WebBook. Available at: [Link]

-

Synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. (n.d.). International Journal of Advanced Biotechnology and Research. Available at: [Link]

-

1H-Indole, 2-methyl-. (n.d.). NIST WebBook. Available at: [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). Molecules. Available at: [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). MDPI. Available at: [Link]

-

1H-Indole, 4-methyl-. (n.d.). NIST WebBook. Available at: [Link]

Sources

- 1. Methyl 2-methyl-1H-indole-4-carboxylate | 34058-51-0 [sigmaaldrich.com]

- 2. tetratek.com.tr [tetratek.com.tr]

- 3. m.youtube.com [m.youtube.com]

- 4. rsc.org [rsc.org]

- 5. iris.unina.it [iris.unina.it]

- 6. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-Indole, 2-methyl- [webbook.nist.gov]

- 8. 1H-Indole, 4-methyl- [webbook.nist.gov]

A Technical Guide to the Methyl 2-Methyl-1H-indole-4-carboxylate Scaffold in Medicinal Chemistry

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1][2][3] This guide focuses on a specific, highly functionalized derivative: methyl 2-methyl-1H-indole-4-carboxylate . We will dissect the strategic value of its structural components, provide detailed synthetic and derivatization methodologies, and explore its application as a versatile core for developing novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Core Scaffold Analysis: Physicochemical and Structural Features

The methyl 2-methyl-1H-indole-4-carboxylate scaffold offers a unique combination of features that make it an attractive starting point for library synthesis and lead optimization.

Table 1: Core Compound Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [4] |

| Molecular Weight | 189.21 g/mol | [4] |

| SMILES | COC(=O)C1=CC=CC2=C1C=C(C)N[C@H]2 | [4] |

| InChIKey | UMXDBGWXIQPJKK-UHFFFAOYSA-N | [4] |

Key Structural Features for Drug Design:

-

Indole N-H (N1): This nitrogen atom acts as a crucial hydrogen bond donor and provides a primary site for substitution. N-alkylation or N-arylation is a common strategy to modulate physicochemical properties such as lipophilicity and metabolic stability, or to introduce moieties that can access new binding pockets.[5][6]

-

C2-Methyl Group: The methyl group at the C2 position provides steric bulk and, critically, blocks a common site of oxidative metabolism in indoles. Its presence differentiates the scaffold from C3-substituted isomers, often leading to distinct pharmacological profiles and target selectivity.[7]

-

C4-Methyl Carboxylate: This ester group is a versatile chemical handle. It can function as a hydrogen bond acceptor in ligand-receptor interactions. More importantly, it can be readily hydrolyzed to the corresponding carboxylic acid or converted into a diverse array of amides, providing a robust vector for exploring structure-activity relationships (SAR).[8][9]

-

Aromatic Benzene Ring (C5, C6, C7): These positions are amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups (e.g., halogens, nitro, methoxy groups) to fine-tune the electronic properties and binding interactions of the entire molecule.

Synthesis of the Core Scaffold

While numerous methods exist for indole synthesis, the Fischer indole synthesis remains a robust and adaptable method for preparing 2-methyl substituted indoles. A plausible and efficient route to the title compound starts from commercially available 3-aminobenzoic acid.

Proposed Synthetic Workflow

Caption: Proposed Fischer indole synthesis route for the core scaffold.

Experimental Protocol: Synthesis of Methyl 2-methyl-1H-indole-4-carboxylate

Rationale: This multi-step protocol is designed for reliability and scalability, using common laboratory reagents. Each step is critical for achieving high purity in the final scaffold.

Step 1: Esterification of 3-Aminobenzoic Acid

-

Suspend 3-aminobenzoic acid (1.0 eq) in methanol (approx. 5 mL per 1 g of starting material).

-

Cool the suspension in an ice bath to 0°C.

-

Slowly add concentrated sulfuric acid (0.2 eq) dropwise while maintaining the temperature below 10°C. Causality: The acid catalyzes the esterification. Slow addition prevents an uncontrolled exotherm.

-

Remove the ice bath and heat the mixture to reflux for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-aminobenzoate.

Step 2: Formation of Methyl 3-Hydrazinylbenzoate Hydrochloride

-

Dissolve methyl 3-aminobenzoate (1.0 eq) in concentrated hydrochloric acid.

-

Cool the solution to -5°C in an ice/salt bath.

-

Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 0°C to form the diazonium salt.

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated HCl. Cool it to 0°C.

-

Slowly add the cold diazonium salt solution to the SnCl₂ solution. A precipitate should form. Causality: SnCl₂ is a reducing agent that converts the diazonium salt to the corresponding hydrazine.

-

Stir the mixture for 2-3 hours at 0°C.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the hydrazine salt.

Step 3: Fischer Indole Cyclization

-

Combine methyl 3-hydrazinylbenzoate hydrochloride (1.0 eq) and acetone (1.5 eq) in ethanol.

-

Add a catalytic amount of acetic acid and stir at room temperature for 1 hour to form the hydrazone in situ.

-

Remove the ethanol under reduced pressure.

-

Add polyphosphoric acid (PPA) (10x weight of the hydrazine) to the residue.

-

Heat the mixture to 80-100°C for 1-2 hours. Causality: PPA serves as both the acidic catalyst and the reaction medium for the[7][7]-sigmatropic rearrangement and subsequent cyclization.

-

Cool the reaction, then carefully pour it onto crushed ice and neutralize with 10M NaOH.

-

Extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure methyl 2-methyl-1H-indole-4-carboxylate.

Scaffold Derivatization: Pathways to Chemical Diversity

The true power of this scaffold lies in its amenability to diversification at three key positions: the N1 nitrogen, the C4 ester, and the C5-C7 positions of the benzene ring.

Caption: Key derivatization points on the indole scaffold.

Protocol 1: N-Alkylation at the N1 Position

-

Dissolve the indole scaffold (1.0 eq) in a polar aprotic solvent like DMF or THF.

-

Add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) and stir for 30 minutes at room temperature. Causality: The base deprotonates the indole nitrogen to form the more nucleophilic indolate anion.

-

Add the desired alkyl or benzyl halide (R-X, 1.2 eq).

-

Stir the reaction at room temperature or with gentle heating until TLC indicates completion.

-

Quench the reaction with water and extract with an organic solvent. Purify via column chromatography.

Protocol 2: Amide Formation at the C4 Position

-

Saponification: Dissolve the methyl ester (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature until the ester is fully consumed. Acidify the mixture with 1M HCl to precipitate the carboxylic acid, then filter or extract.

-

Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent like HATU or EDC/HOBt (1.2 eq) in DMF.

-

Add a non-nucleophilic base such as DIPEA (3.0 eq). Causality: The base neutralizes the acid and facilitates the activation by the coupling agent.

-

Stir at room temperature for 6-24 hours.

-

Dilute with water, extract the product, and purify by chromatography or recrystallization.

Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)

While direct studies on the title compound are emerging, the broader indole-2-carboxamide class, which is directly accessible from this scaffold, has been extensively validated across multiple therapeutic areas.

Case Study 1: Anticancer Agents - Dual EGFR/CDK2 Inhibitors

Derivatives of the indole-2-carboxamide scaffold have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins in cancer cell proliferation.[10][11]

Caption: Dual inhibition of EGFR and CDK2 pathways by indole scaffolds.

SAR Insights:

-

C4-Amide: A phenethyl moiety attached via the amide bond is crucial for high potency.[10]

-

C5-Position: Substitution with a chloro group (R₃ = Cl) significantly enhances antiproliferative activity compared to an unsubstituted ring.[10]

-

N1-Position: N-alkylation (e.g., R₁ = methyl) is generally well-tolerated and can be used to optimize pharmacokinetic properties.

Case Study 2: Antimicrobial Agents - Anti-TB Activity

The indole-2-carboxamide scaffold is a validated pharmacophore for targeting Mycobacterium tuberculosis (M. tb).[8] Lipophilicity plays a key role in activity, likely by facilitating cell wall penetration.

SAR Insights:

-

C4-Amide: Bulky, lipophilic groups like adamantane are highly favorable. The N-(1-(Adamantan-1-yl)ethyl)amide derivative is particularly potent.[8]

-

Benzene Ring: Substitution with electron-withdrawing groups like halogens (e.g., 4,6-dichloro) dramatically increases anti-TB activity, correlating with increased lipophilicity (ClogP).[8]

Case Study 3: Neuromodulators - CB1 Allosteric Modulators

The scaffold has been successfully employed to develop negative allosteric modulators (NAMs) of the cannabinoid type 1 (CB1) receptor, a target for various neurological and metabolic disorders.[9]

SAR Insights:

-

C3-Position: Unlike the core scaffold of this guide (which has a C2-methyl), SAR studies on related indole-2-carboxamides show that the C3 position should be unsubstituted (H) or small (methyl) for optimal activity.[9] This highlights how positional isomerism can fine-tune target engagement.

-

C5-Position: A chloro or fluoro group is preferred for potent CB1 modulation.[9]

-

C4-Amide: The potency is highly sensitive to the amine substituent. A phenyl ring with a 4-diethylamino group was found to be optimal.[9]

Table 2: Summary of Structure-Activity Relationships (SAR)

| Target Class | Optimal Substitution at N1 | Optimal Substitution at C5 | Optimal C4-Amide Moiety (R₂) | Reference |

| Anticancer (EGFR/CDK2) | Alkyl groups tolerated | Chloro | N-Phenethyl with specific substitutions | [10] |

| Anti-TB (M. tb) | H | 4,6-Dichloro | N-(1-Adamantyl)ethyl | [8] |

| Neuromodulator (CB1) | H | Chloro or Fluoro | N-(4-diethylaminophenyl) | [9] |

Conclusion and Future Perspectives

The methyl 2-methyl-1H-indole-4-carboxylate core is a highly valuable and versatile scaffold for modern medicinal chemistry. Its strategic placement of functional groups—a modifiable nitrogen, a metabolically robust C2-methyl group, and a highly versatile C4-ester handle—provides an ideal platform for the rapid generation of diverse chemical libraries.

The demonstrated success of the derived indole-2-carboxamide core in producing potent and selective modulators for targets ranging from kinases and bacterial enzymes to GPCRs underscores its vast potential. Future research should focus on exploring novel derivatization at less-explored positions (e.g., C6 and C7) and applying this scaffold to new biological targets where the unique spatial and electronic arrangement of its functional groups can be exploited to address unmet medical needs.

References

-

Söderberg, B. C., Shriver, J. A., & Wallace, J. M. (2003). SYNTHESIS OF INDOLES BY PALLADIUM-CATALYZED REDUCTIVE N-HETEROANNULATION OF 2-NITROSTYRENES: METHYL INDOLE-4-CARBOXYLATE. Organic Syntheses, 80, 75. [Link]

-

Mol-Instincts. (n.d.). methyl 2-methyl-1H-indole-4-carboxylate. Chemical Synthesis Database. Retrieved January 2, 2026, from [Link]

-

Ho, D. M., et al. (2022). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. European Journal of Medicinal Chemistry, 243, 114757. [Link]

-

D'Errico, S., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1433. [Link]

-

Turek, J., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific Reports, 11(1), 8963. [Link]

-

Goud, M. S., et al. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(1), 316-325. [Link]

-

PrepChem. (n.d.). Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. Retrieved January 2, 2026, from [Link]

-

O'Dell, T. J., et al. (2022). Structure–Activity Relationships and Evaluation of 2-(Heteroaryl-cycloalkyl)-1H-indoles as Tauopathy Positron Emission Tomography Radiotracers. Journal of Medicinal Chemistry, 65(21), 14386–14407. [Link]

-

Lu, D., et al. (2017). Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1943-1948. [Link]

-

Kulkarni, P. M., et al. (2016). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 26(1), 252-256. [Link]

-

El-Gamal, M. I., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5218. [Link]

-

Krasavin, M., et al. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Molecules, 27(21), 7244. [Link]

-

Abdellatif, K. R. A., et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1489-1497. [Link]

-

Zhang, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 856-865. [Link]

-

Annang, F., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(9), 6549–6565. [Link]

-

Rahman, M. A., et al. (2024). Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. Molecules, 29(5), 1121. [Link]

-

Ulu, A., et al. (2019). Aromatase Inhibition by 2-methyl Indole Hydrazone Derivatives Evaluated via Molecular Docking and in Vitro Activity Studies. Xenobiotica, 49(1), 93-101. [Link]

-

Semreen, M. H., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 13(8), 987-999. [Link]

-

Singh, A., et al. (2021). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases, 7(11), 3169–3181. [Link]

-

Abdellatif, K. R. A., et al. (2021). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: Multi-target compounds with dual antimicrobial and anti-inflammatory activities. Bioorganic Chemistry, 114, 105085. [Link]

Sources

- 1. iris.unina.it [iris.unina.it]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. mdpi.com [mdpi.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. prepchem.com [prepchem.com]

- 6. Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Methyl 2-Methyl-1H-indole-4-carboxylate in Common Organic Solvents

Introduction

Methyl 2-methyl-1H-indole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the indole scaffold, a privileged structure in numerous biologically active molecules, understanding its physicochemical properties is paramount for its application in pharmaceutical sciences.[1] Among these properties, solubility in organic solvents is a critical parameter that influences reaction kinetics, purification, formulation, and ultimately, the bioavailability of a potential drug candidate.[2]

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-methyl-1H-indole-4-carboxylate. Due to the limited availability of specific experimental data for this exact molecule in public literature, this guide synthesizes information from structurally related indole derivatives, fundamental principles of solubility, and established experimental methodologies.[3][4] It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable protocols.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. Methyl 2-methyl-1H-indole-4-carboxylate possesses a bicyclic indole core, a methyl group at the 2-position, and a methyl carboxylate group at the 4-position.

-

Indole Core: The indole ring system is aromatic and relatively nonpolar, contributing to its solubility in nonpolar solvents. The presence of the nitrogen atom in the pyrrole ring, however, introduces a polar element capable of hydrogen bonding.

-

Methyl Carboxylate Group (-COOCH₃): This ester functional group is polar and can act as a hydrogen bond acceptor.[5] This feature enhances solubility in polar solvents.

-

Methyl Group (-CH₃): The additional methyl group at the 2-position is a nonpolar, hydrophobic moiety that can slightly decrease solubility in polar solvents.

A summary of the key physicochemical properties of the related compound, methyl 1H-indole-4-carboxylate, is presented in Table 1. These properties provide a baseline for understanding the behavior of its 2-methyl derivative.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [6] |

| Molecular Weight | 175.18 g/mol | [6] |

| Melting Point | 68-71 °C | [7] |

| Appearance | Off-white to yellowish crystalline powder | [1] |

Theoretical Framework of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of methyl 2-methyl-1H-indole-4-carboxylate in a given organic solvent is determined by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Influence of Solvent Polarity

The polarity of organic solvents plays a crucial role. Solvents can be broadly classified as polar protic (e.g., alcohols), polar aprotic (e.g., acetone, DMSO), and nonpolar (e.g., hexane, toluene). The electronic spectra of indole derivatives are known to be sensitive to solvent polarity, indicating significant solute-solvent interactions.[9]

Hydrogen Bonding

The N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group and the nitrogen atom can act as hydrogen bond acceptors.[5] Solvents capable of hydrogen bonding, such as alcohols, will likely exhibit good solvency for this compound.[10] The ability of esters to form hydrogen bonds with water molecules explains the solubility of smaller esters in water; however, as the hydrocarbon portion of the molecule increases, this solubility decreases.[5]

Temperature Effects

For most solid organic compounds, solubility increases with temperature.[11][12] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the crystal and to create a cavity in the solvent for the solute molecule. An increase in temperature provides the necessary thermal energy to favor dissolution.[13][14]

Predicted Solubility Profile

Based on the structural features and theoretical principles discussed, a qualitative solubility profile for methyl 2-methyl-1H-indole-4-carboxylate in common organic solvents is presented in Table 2. It is important to note that this is a predictive guide, and experimental verification is essential for precise quantitative data.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Forms hydrogen bonds with the N-H and ester groups.[4] |

| Ethanol | Polar Protic | High | Similar to methanol, capable of strong hydrogen bonding. |

| Acetone | Polar Aprotic | Moderate to High | Good dipole-dipole interactions with the ester group. |

| Ethyl Acetate | Polar Aprotic | Moderate | Structurally similar to the solute's ester group, favorable interactions. |

| Dichloromethane | Polar Aprotic | Moderate | Can interact with the polar parts of the molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Ether oxygen can act as a hydrogen bond acceptor. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar solvent, effective at solvating a wide range of compounds. |

| Toluene | Nonpolar | Low to Moderate | Aromatic ring can interact with the indole core via π-π stacking. |

| Hexane | Nonpolar | Low | Primarily van der Waals interactions, not sufficient to overcome solute-solute forces. |

| Water | Polar Protic | Very Low | The nonpolar indole ring and methyl groups limit aqueous solubility. |

Experimental Determination of Solubility

To obtain accurate solubility data, experimental measurement is necessary. The following section outlines a standard protocol for determining the equilibrium solubility of a solid compound in an organic solvent.[2][15]

Equilibrium Solubility Method (Shake-Flask)

This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

Methyl 2-methyl-1H-indole-4-carboxylate

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Protocol:

-

Preparation: Add an excess amount of methyl 2-methyl-1H-indole-4-carboxylate to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer. Equilibrate the samples at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Caption: Workflow for the Experimental Determination of Equilibrium Solubility.

Factors Influencing Solubility: A Deeper Dive

The following diagram illustrates the key molecular interactions that govern the solubility of methyl 2-methyl-1H-indole-4-carboxylate in a polar protic solvent like methanol.

Caption: Key Intermolecular Interactions Influencing Solubility.

Safety and Handling

When working with organic solvents, it is crucial to adhere to strict safety protocols.[16] Always consult the Safety Data Sheet (SDS) for each solvent before use.[17][18][19]

General Precautions:

-

Work in a well-ventilated area, preferably within a fume hood.[20][21]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21]

-

Avoid inhalation of vapors and direct contact with skin.

-

Keep containers tightly sealed when not in use to prevent evaporation and exposure.[16][20]

-

Store flammable solvents in appropriate safety cabinets away from ignition sources.[20]

Conclusion

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Resene. Organic solvents - hazards, first aid, safe use.

- Chemistry LibreTexts. (2023, January 22). Properties of Esters.

- Precautions for Handling Organic Solvent.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Technobis Crystallization Systems. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.

- EXPERIMENT 1 DETERMIN

- Sentry Air Systems, Inc. (2011, May 23). Reducing Exposure to Hazardous Organic Solvents.

- Standard Operating Procedures for Working with Organic Solvents.

- Scribd. 11 - Precautions For Handling Organic Solvent.

- National Center for Biotechnology Information. (n.d.).

- Chemical Synthesis Database. (2025, May 20).

- Sigma-Aldrich.

- National Center for Biotechnology Information. (n.d.).

- The Exam Formula. Carboxylic Acids & Esters.

- National Center for Biotechnology Information. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Fisher Scientific.

- RSC Publishing. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility.

- Thermo Fisher Scientific. (2025, September 7).

- ResearchGate. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids.

- Dependence of the solubility on temperature 1 Introduction. (2021, February 5).

- Fisher Scientific. (2024, March 30).

- Oriental Journal of Chemistry. Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model.

- ACS Publications. (2022, February 8).

- Reddit. (2024, July 24). wouldn't hydrogen bonding of the carboxylic acid still make it soluble in aqueous layer?

- Chem-Impex.

- SwH Learning. (2025, May 13). Carboxylic Acids & Esters | A LEVEL & IB CHEMISTRY [Video]. YouTube.

- ChemicalBook. (2024, November 2).

- ResearchGate. (2025, August 10).

- ChemicalBook.

- ACS Publications. (2025, December 30). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions.

- JoVE. (2023, April 30). Video: Physical Properties of Carboxylic Acids.

- Sigma-Aldrich.

- National Center for Biotechnology Information. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. crystallizationsystems.com [crystallizationsystems.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. methyl 1H-indole-4-carboxylate | C10H9NO2 | CID 2733668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 吲哚-4-甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chem.ws [chem.ws]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. Organic solvents - hazards, first aid, safe use | Painting safety [resene.co.nz]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. Reducing Exposure to Hazardous Organic Solvents - Sentry Air Systems, Inc. [sentryair.com]

- 21. files.upei.ca [files.upei.ca]

Whitepaper: Identifying and Validating Therapeutic Targets for Methyl 2-Methyl-1H-indole-4-carboxylate Analogs

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets.[1][2][3] This guide focuses on the therapeutic potential of a specific, underexplored chemical space: analogs of methyl 2-methyl-1H-indole-4-carboxylate. While direct biological data on this specific scaffold is nascent[4][5], its structural motifs suggest significant potential for developing novel therapeutics. This document serves as a technical guide for researchers and drug development professionals, outlining a strategic approach to identifying and validating high-potential therapeutic targets for this compound class. We will explore promising target families, including protein kinases and histone deacetylases (HDACs), grounded in the extensive pharmacology of related indole derivatives.[6][7] Furthermore, we provide detailed, field-proven experimental workflows for target identification, confirmation of target engagement using Cellular Thermal Shift Assay (CETSA), and validation of downstream pathway modulation, thereby presenting a comprehensive roadmap from a novel chemical scaffold to a validated therapeutic lead.

The Indole Scaffold: A Foundation of Modern Drug Discovery

The indole ring system, a fusion of benzene and pyrrole rings, is a ubiquitous scaffold in both natural products and synthetic pharmaceuticals.[2] Its structural rigidity, combined with the hydrogen-bonding capability of the N-H group and the lipophilic nature of the bicyclic system, allows it to form high-affinity interactions with diverse biological macromolecules. This versatility has led to the development of numerous blockbuster drugs targeting a wide range of conditions, from inflammation (Indomethacin) to migraines (Frovatriptan) and cancer (Sunitinib).[8][9][10] The success of these agents underscores the value of exploring novel indole-based scaffolds, such as methyl 2-methyl-1H-indole-4-carboxylate, for the next generation of therapeutics.

Prioritizing Target Classes for Indole-4-Carboxylate Analogs

Given the chemical features of the methyl 2-methyl-1H-indole-4-carboxylate core, we can logically prioritize target classes that have a proven history of modulation by similar heterocyclic compounds. The strategic placement of substituents on the indole nitrogen, the phenyl ring, and the carboxylate group can be leveraged to achieve high potency and selectivity for specific targets.

Protein Kinases: High-Value Oncology Targets

The human kinome represents one of the most critical target families for modern drug discovery, particularly in oncology.[11] Kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[12] Several indole-based molecules have been successfully developed as kinase inhibitors, typically by targeting the ATP-binding pocket.[6][13]

Rationale for Targeting: Analogs of methyl 2-methyl-1H-indole-4-carboxylate are excellent candidates for kinase inhibitor development. The core scaffold can be elaborated with functional groups that mimic the hydrogen bonding patterns of the ATP adenine ring, while modifications at other positions can be used to exploit unique features of a target kinase's binding site to achieve selectivity. Docking studies with prominent kinases like EGFR and VEGFR-2 have shown that indole derivatives can be promising inhibitors.[6]

Hypothetical Signaling Pathway Modulation: A key objective is to develop an analog that not only binds to a target kinase but also inhibits its downstream signaling activity, leading to a therapeutic effect such as apoptosis or cell cycle arrest.

Histone Deacetylases (HDACs): Epigenetic Modulators

HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[14] HDAC inhibitors have emerged as a powerful class of anticancer agents, as they can reactivate tumor suppressor genes.[15] The indole scaffold has proven to be an effective "cap" group for classical zinc-dependent HDAC inhibitors.[16][17]

Rationale for Targeting: A typical HDAC inhibitor consists of three parts: a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme's active site channel. Analogs of methyl 2-methyl-1H-indole-4-carboxylate can be readily modified to function as potent HDAC inhibitors. The carboxylate can be converted into a hydroxamic acid (a potent ZBG), while the indole ring serves as an excellent cap group for making surface contacts.[14][15][18] Studies have shown that indole-based hydroxamic acid derivatives can potently inhibit HDAC1 and HDAC6 with nanomolar efficacy.[15]

Experimental Workflow: From Hit Identification to Target Validation

A rigorous, multi-stage experimental approach is required to identify a specific molecular target and validate its therapeutic relevance.[19][20] The following workflow is designed to be a self-validating system, incorporating decision points and orthogonal assays to build confidence at each step.

Sources

- 1. From nature to drug discovery: the indole scaffold as a 'privileged structure' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijrpr.com [ijrpr.com]

- 3. arpi.unipi.it [arpi.unipi.it]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]

- 12. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]

- 13. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of N-Hydroxycinnamamide-Based Histone Deacetylase Inhibitors with an Indole-Containing Cap Group - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of novel histone deacetylase 6 inhibitors containing indole-based cap groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. lifesciences.danaher.com [lifesciences.danaher.com]

- 20. Target Identification and Validation - Aragen Life Sciences [aragen.com]

An In-depth Technical Guide to the Chemical Reactivity of the Indole-4-Carboxylate Core

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indole-4-carboxylate scaffold is a privileged structural motif in medicinal chemistry and materials science. Its unique electronic properties and the strategic placement of the carboxylate group offer a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive exploration of the chemical reactivity of the indole-4-carboxylate core, moving beyond a simple recitation of reactions to delve into the underlying principles that govern its reactivity. We will examine the synthesis of this core, the nuanced reactivity of its various positions, and the powerful transition-metal-catalyzed cross-coupling reactions that have revolutionized its functionalization. This document is intended to serve as a practical and insightful resource for researchers aiming to harness the full synthetic potential of this important heterocyclic system.

Introduction: The Strategic Importance of the Indole-4-Carboxylate Moiety

The indole ring system is a cornerstone of heterocyclic chemistry, appearing in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] The introduction of a carboxylate group at the C4 position fundamentally alters the electronic landscape of the indole nucleus, influencing its reactivity and providing a crucial handle for further chemical modification.[4] This strategic functionalization makes methyl indole-4-carboxylate and its derivatives invaluable building blocks in the synthesis of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5] Furthermore, these compounds are finding increasing use in the development of agrochemicals and advanced materials such as organic light-emitting diodes (OLEDs).[5][6]

This guide will dissect the chemical behavior of the indole-4-carboxylate core, offering a detailed, mechanistically driven understanding of its reactivity. Our exploration will be grounded in established synthetic protocols and cutting-edge research, providing both foundational knowledge and advanced strategies for the derivatization of this versatile scaffold.

Synthesis of the Indole-4-Carboxylate Core

A reliable and efficient synthesis of the indole-4-carboxylate core is the essential first step for any subsequent reactivity studies. While numerous methods for indole synthesis exist, the Leimgruber-Batcho indole synthesis is a particularly effective and widely used approach for preparing substituted indoles, including the 4-carboxylate variant.[7]

A common route starts from methyl 2-methyl-3-nitrobenzoate.[8] This starting material undergoes a series of transformations, including condensation with N,N-dimethylformamide dimethyl acetal (DMFDMA) followed by a reductive cyclization, often using reagents like Raney Ni-hydrazine hydrate, to furnish the desired methyl indole-4-carboxylate.[8]

Experimental Protocol: Synthesis of Methyl Indole-4-Carboxylate via the Leimgruber-Batcho Approach (Illustrative)

Disclaimer: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety guidelines.

-

Step A: Reduction of the Starting Material. Methyl 2-methyl-3-nitrobenzoate is reduced using a suitable reducing agent like sodium borohydride in a solvent such as tert-butanol/methanol.[8] The reaction is typically refluxed to ensure complete conversion to the corresponding benzyl alcohol.[8]

-

Step B: Oxidation to the Aldehyde. The resulting 2-methyl-3-nitrobenzyl alcohol is then oxidized to the corresponding aldehyde. A variety of oxidizing agents can be employed, with careful control of reaction conditions to avoid over-oxidation to the carboxylic acid.

-

Step C: Protection of the Aldehyde. The aldehyde group is often protected, for instance, by forming an acetal with ethylene glycol, to prevent unwanted side reactions in the subsequent steps.[8]

-

Step D: Condensation and Reductive Cyclization. The protected aldehyde is then condensed with N,N-dimethylformamide dimethyl acetal (DMFDMA). This is followed by a one-pot reductive cyclization using a reducing agent like Raney Ni and hydrazine hydrate, which simultaneously reduces the nitro group and facilitates the cyclization to form the indole ring.[8] Subsequent hydrolysis removes the protecting group to yield indole-4-carboxaldehyde, which can then be oxidized to the corresponding carboxylic acid and esterified to methyl indole-4-carboxylate if desired.

The Reactivity Landscape of the Indole-4-Carboxylate Core

The indole ring is a π-excessive heterocycle, making it inherently electron-rich and prone to electrophilic substitution.[9] The preferred site for electrophilic attack is typically the C3 position, as the resulting intermediate cation is stabilized by delocalization of the nitrogen lone pair.[9] However, the presence and position of the electron-withdrawing carboxylate group at C4 significantly modulates this reactivity.

Electrophilic Substitution: A Tale of Competing Positions

While the C3 position remains the most nucleophilic, the deactivating effect of the C4-carboxylate group can influence the regioselectivity of electrophilic substitution reactions.

-

Protonation: Indole is a weak base, and protonation can occur at either the N1 or C3 position.[9] The C3-protonated species is thermodynamically more stable.[9] The electron-withdrawing nature of the carboxylate group at C4 will further decrease the basicity of the indole nitrogen.

-

Halogenation: Halogenation of indoles typically occurs readily at the C3 position.[10] In the case of indole-4-carboxylate, while C3 remains the primary site of attack, careful control of reaction conditions is necessary to avoid side reactions.

-

Nitration and Sulfonation: These reactions also predominantly occur at the C3 position.[10] The use of milder reagents, such as a nitric acid/acetic anhydride mixture for nitration and a SO3-pyridine complex for sulfonation, is often employed to prevent polymerization and degradation of the indole ring.[10]

-

Vilsmeier-Haack Formylation: This reaction provides a reliable method for introducing a formyl group at the C3 position of the indole ring using reagents like dimethylformamide and phosphorus oxychloride.[10]

-

Mannich Reaction: The Mannich reaction allows for the introduction of an aminomethyl group at the C3 position.[7]

If the C3 position is already substituted, electrophilic attack will then favor the C2 position.[9] If both C2 and C3 are blocked, substitution can occur on the benzene ring, typically at the C6 position.[9]

Reactivity of the N-H Bond

The nitrogen atom of the indole-4-carboxylate core can be functionalized through deprotonation followed by reaction with an electrophile.

-

N-Alkylation and N-Acylation: The N-H proton is acidic and can be removed by a suitable base, such as sodium hydride or potassium carbonate, to generate the corresponding anion.[4] This nucleophilic nitrogen can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted indole-4-carboxylates.[1][4] It is crucial to select reaction conditions that favor N-alkylation over potential side reactions like ester hydrolysis.[1]

Experimental Protocol: N-Alkylation of Ethyl Indole-4-Carboxylate (Illustrative)

-

To a solution of ethyl 1H-indole-4-carboxylate in a polar aprotic solvent like DMF, add a base such as potassium carbonate.[4]

-

Stir the mixture at room temperature to facilitate the deprotonation of the indole nitrogen.

-

Add the desired alkyl halide (e.g., allyl bromide) dropwise to the reaction mixture.[4]

-

Heat the reaction mixture as necessary to drive the reaction to completion.

-

After cooling, quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography to obtain the N-alkylated indole-4-carboxylate.

Transformations of the Carboxylate Group

The ester functionality at the C4 position is a versatile handle for a variety of chemical transformations.

-

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[4] This carboxylic acid is a key intermediate for further derivatization.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.[4] This alcohol can then be further functionalized.

-

Amide Formation: The ester can react with amines to form the corresponding amides.[4] This is a common strategy in drug discovery to introduce diverse functional groups and modulate the physicochemical properties of the molecule.[11]

-

Transesterification: In the presence of another alcohol and a suitable catalyst, the ethyl or methyl ester can be converted to other esters.[4]

Advanced Functionalization: Transition-Metal-Catalyzed Cross-Coupling and C-H Activation

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and the indole-4-carboxylate core is no exception. These powerful methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis.[12] For the indole-4-carboxylate scaffold, these reactions typically involve the use of a pre-functionalized indole, such as a halo-indole, which can then be coupled with a variety of partners.

-

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. For instance, a bromo- or iodo-substituted indole-4-carboxylate can be coupled with an aryl or vinyl boronic acid to form a new C-C bond.[13]

-

Sonogashira Coupling: This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[14] This is a valuable tool for introducing alkyne functionalities into the indole-4-carboxylate core.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling an amine with an aryl halide.[12] This is a powerful method for synthesizing N-arylated indole derivatives.

C-H Activation: The Next Frontier

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the functionalization of organic molecules, including indoles.[15][16][17][18] This approach avoids the need for pre-functionalization, making synthetic routes more streamlined.

-

C2- and C7-Functionalization: By carefully choosing the directing group on the indole nitrogen and the reaction conditions, it is possible to achieve site-selective C-H functionalization at the C2 and C7 positions.[15][16] For example, N-acylindoles can undergo regioselective amidation at either C2 or C7 depending on the directing group and additives used.[15]

-

C4-Functionalization: While more challenging, direct C-H functionalization at the C4 position has been achieved using directing groups at the C3 position.[19][20] For instance, rhodium-catalyzed C4-H alkenylation of 3-trifluoroacetyl indoles has been reported.[20]

Visualization of Reactivity

Conclusion and Future Outlook

The indole-4-carboxylate core represents a remarkably versatile scaffold for the synthesis of a wide range of functional molecules. A thorough understanding of its inherent reactivity, modulated by the C4-carboxylate group, is paramount for its effective utilization. While traditional electrophilic substitution and functional group manipulations provide a solid foundation for its derivatization, the true power of this core is unlocked through modern synthetic methodologies like transition-metal-catalyzed cross-coupling and direct C-H activation. These advanced techniques offer unprecedented control over site-selectivity and allow for the construction of highly complex and diverse molecular architectures.